2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
CAS No.:
Cat. No.: VC10615072
Molecular Formula: C14H9Cl3N2O3
Molecular Weight: 359.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl3N2O3 |
|---|---|
| Molecular Weight | 359.6 g/mol |
| IUPAC Name | 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide |
| Standard InChI | InChI=1S/C14H9Cl3N2O3/c1-7-8(3-2-4-13(7)19(21)22)14(20)18-12-6-10(16)9(15)5-11(12)17/h2-6H,1H3,(H,18,20) |
| Standard InChI Key | HDLLLWGFMBHIHL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
| Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide, reflects its substitution pattern (Figure 1). The benzamide backbone is substituted with:
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Methyl group (CH₃): At position 2, enhancing steric bulk and influencing electronic effects.
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Nitro group (NO₂): At position 3, contributing to electron deficiency and reactivity in electrophilic substitutions.
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2,4,5-Trichlorophenyl group: Attached via the amide nitrogen, introducing halogen-mediated lipophilicity and potential bioactivity.
The SMILES notation (CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl) and InChI key (HDLLLWGFMBHIHL-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉Cl₃N₂O₃ |
| Molecular Weight | 359.6 g/mol |
| Exact Mass | 358.96 g/mol |
| Topological Polar Surface Area | 74.9 Ų |
| LogP (Partition Coefficient) | 4.13 |
The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide involves multi-step reactions:
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Nitrobenzene Derivative Preparation: Nitration of 2-methylbenzamide introduces the nitro group at position 3.
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Amide Coupling: Reaction of 3-nitro-2-methylbenzoic acid with 2,4,5-trichloroaniline under coupling agents like EDCI or HOBt.
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Purification: Column chromatography or recrystallization isolates the final product in yields comparable to similar benzamide syntheses (42–62%) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–70% |
| Amide Formation | EDCI, DMAP, DCM, rt | 50–55% |
| Purification | Silica gel chromatography | >95% |
Mechanistic Insights
The nitro group’s electron-withdrawing nature directs electrophilic substitutions to the meta position, while the methyl group exerts steric effects, influencing reaction regioselectivity. Mercury oxide (HgO)-mediated dehydrosulfurization, as seen in triazolothiadiazole syntheses , could theoretically apply to analogous heterocycles derived from this compound.
Research Applications
Chemical Intermediate
The compound serves as a precursor for:
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Heterocyclic Systems: Cyclization reactions to form triazolothiadiazoles or benzothiazines, which exhibit antimicrobial and anticancer activities .
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Metal Complexes: Coordination with transition metals (e.g., Cu, Cd) for catalytic or luminescent materials .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
The trichlorophenyl group in the target compound enhances lipophilicity and halogen bonding compared to phenyl or sulfamoyl derivatives .
Challenges and Future Directions
Current limitations include:
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Synthetic Yields: Moderate isolated yields (50–55%) necessitate optimization.
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Biological Data Gap: No published studies on its antimicrobial or cytotoxic effects.
Future work should prioritize: -
Activity Screening: Against ESKAPE pathogens and cancer cell lines.
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Derivatization: Introducing sulfonamide or triazole moieties to enhance bioavailability .
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